Product packaging for 2,4-Diphenylquinolin-6-ol(Cat. No.:CAS No. 5855-62-9)

2,4-Diphenylquinolin-6-ol

Cat. No.: B15062485
CAS No.: 5855-62-9
M. Wt: 297.3 g/mol
InChI Key: PIGMETUNMWJSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Diphenylquinolin-6-ol is a useful research compound. Its molecular formula is C21H15NO and its molecular weight is 297.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15NO B15062485 2,4-Diphenylquinolin-6-ol CAS No. 5855-62-9

Properties

CAS No.

5855-62-9

Molecular Formula

C21H15NO

Molecular Weight

297.3 g/mol

IUPAC Name

2,4-diphenylquinolin-6-ol

InChI

InChI=1S/C21H15NO/c23-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(22-20)16-9-5-2-6-10-16/h1-14,23H

InChI Key

PIGMETUNMWJSOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)O)C4=CC=CC=C4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2,4-Diphenylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific molecule 2,4-diphenylquinolin-6-ol is exceptionally limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the anticipated basic properties, potential synthetic routes, and likely biological activities of this compound based on the well-documented characteristics of structurally related compounds, namely diphenylquinolines and hydroxyquinolines. The experimental protocols and quantitative data presented herein are derived from analogous molecules and should be considered as predictive rather than experimentally verified for this compound.

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2][3] The introduction of phenyl groups at the 2- and 4-positions, combined with a hydroxyl group at the 6-position, is expected to confer a unique combination of physicochemical and biological properties to this compound. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule by extrapolating from the known characteristics of its structural analogs.

Physicochemical Properties (Predicted)

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₂₁H₁₅NO---
Molecular Weight 297.35 g/mol ---
pKa Phenolic OH: ~9-10; Quinoline N: ~4-5Based on pKa values of phenol and 2-phenylquinoline.[4]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.General solubility of polyaromatic compounds.
Melting Point Likely a high-melting solid (>200 °C)Aromatic and rigid structure.
LogP High (Predicted > 4)Presence of two phenyl groups.
Appearance Likely a crystalline solid, possibly colored.Extended conjugation.

Synthesis Strategies

While a specific, validated synthesis for this compound has not been reported, established methods for the synthesis of substituted quinolines can be adapted. The most common and adaptable methods are the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer annulation. A plausible synthetic approach is outlined below.

Proposed Synthetic Pathway: Modified Friedländer Annulation

A potential route to this compound could involve the condensation of a substituted 2-aminoacetophenone with a carbonyl compound, followed by cyclization.

Experimental Protocol (Hypothetical):

  • Synthesis of 2-amino-5-hydroxyacetophenone: This starting material can be prepared from p-aminophenol through acetylation of the amino group, followed by a Fries rearrangement to introduce the acetyl group, and subsequent deprotection of the amine.

  • Condensation and Cyclization:

    • To a solution of 2-amino-5-hydroxyacetophenone (1 equivalent) in ethanol, add benzaldehyde (1 equivalent) and a catalytic amount of a base such as piperidine or pyrrolidine.

    • Reflux the mixture for 4-6 hours to form the chalcone intermediate.

    • To the reaction mixture, add acetophenone (1 equivalent) and a stronger base like sodium hydroxide or potassium hydroxide.

    • Continue to reflux for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • The precipitated solid can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

G cluster_start Starting Materials 2_amino_5_hydroxyacetophenone 2-Amino-5-hydroxy- acetophenone Chalcone_Formation Base-catalyzed Condensation 2_amino_5_hydroxyacetophenone->Chalcone_Formation Benzaldehyde Benzaldehyde Benzaldehyde->Chalcone_Formation Acetophenone Acetophenone Cyclization Intramolecular Cyclization & Dehydration Acetophenone->Cyclization Chalcone_Formation->Cyclization Chalcone Intermediate Product This compound Cyclization->Product

Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The biological activities of quinoline derivatives are vast and well-documented.[1][2][3] The structural motifs present in this compound suggest several potential areas of biological relevance.

  • Anticancer Activity: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines. The planar aromatic structure of this compound suggests it could act as a DNA intercalator or an inhibitor of topoisomerase enzymes, similar to other quinoline-based anticancer agents.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could target the ATP-binding site of various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival, such as EGFR, VEGFR, or PI3K.

  • Antimicrobial and Antiviral Activity: The quinoline ring is a key component of several antimicrobial and antiviral drugs. The lipophilic nature imparted by the phenyl groups could facilitate membrane translocation, a key step in exerting antimicrobial effects.

G cluster_cellular Cellular Targets cluster_pathways Signaling Pathways Molecule This compound (Predicted) DNA DNA (Intercalation) Molecule->DNA Topoisomerase Topoisomerase (Inhibition) Molecule->Topoisomerase Protein_Kinases Protein Kinases (e.g., EGFR, VEGFR) Molecule->Protein_Kinases Apoptosis Apoptosis DNA->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Topoisomerase->Cell_Cycle_Arrest Protein_Kinases->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis Protein_Kinases->Angiogenesis_Inhibition

Potential biological targets and signaling pathways.

Conclusion

While direct experimental data on this compound is currently lacking in the scientific literature, this technical guide provides a robust, predictive framework for its basic properties, synthesis, and potential biological activities based on well-established principles of medicinal chemistry and the known behavior of structurally similar compounds. The information presented here is intended to serve as a valuable starting point for researchers interested in the synthesis and evaluation of this novel quinoline derivative. Further experimental investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of this compound.

References

The Rising Therapeutic Potential of Hydroxy-Diphenylquinolines: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the burgeoning biological activities of hydroxy-diphenylquinoline derivatives. This class of compounds is demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions. This document outlines key quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these promising therapeutic agents.

Core Findings Summarized

Hydroxy-diphenylquinoline derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a range of biological effects. Notably, these compounds have shown potent anticancer, antimicrobial, and anti-inflammatory properties. The core structure, featuring a quinoline nucleus with hydroxyl and diphenyl substitutions, allows for diverse chemical modifications, leading to a broad spectrum of biological activities. Structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl rings and the quinoline core play a crucial role in modulating the potency and selectivity of these compounds.

Anticancer Activity

Substituted hydroxy-diphenylquinolines and related quinolone analogs have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected hydroxyquinolone derivatives, highlighting their potency against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3g HCT116 (Colon)148.3Doxorubicin0.01
3a HCT116 (Colon)148.3Doxorubicin0.01
3b HCT116 (Colon)162.0Doxorubicin0.01
3a MCF-7 (Breast)189.0Doxorubicin0.1
3b PC3 (Prostate)239.4Doxorubicin-

Note: Data presented is for modified 4-hydroxyquinolone analogues as representative examples of this class of compounds[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HCT116, A549, PC3, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hydroxy-diphenylquinoline compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the hydroxy-diphenylquinoline compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 24-72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: EGFR Inhibition

Many quinoline-based compounds exert their anticancer effects by targeting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain prevents its autophosphorylation and the subsequent activation of downstream signaling pathways, which are crucial for cell proliferation, survival, and metastasis.

EGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activation P P TK_Domain->P Autophosphorylation ATP ATP ATP->TK_Domain Binds Downstream Downstream Signaling (Ras-Raf-MEK-ERK, PI3K-Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation HDQ Hydroxy-Diphenylquinoline HDQ->TK_Domain Inhibits ATP Binding

Caption: EGFR signaling and inhibition by hydroxy-diphenylquinolines.

Antimicrobial Activity

Hydroxy-diphenylquinoline derivatives have also been investigated for their potential to combat bacterial and fungal pathogens. Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
7b S. aureus2Ciprofloxacin-
7h S. aureus20Ciprofloxacin-
7b K. pneumoniae50Ciprofloxacin-
7c C. neoformans15.6Amphotericin B-
7d C. neoformans15.6Amphotericin B-

Note: Data is for quinoline-based hydroxyimidazolium hybrids as examples of modified quinoline scaffolds[2][3][4].

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile swabs

  • Sterile filter paper disks (6 mm)

  • Hydroxy-diphenylquinoline compounds

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL)[5].

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn[5].

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the hydroxy-diphenylquinoline compound and place them on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters[6][7]. The size of the zone indicates the susceptibility of the bacterium to the compound[6].

Kirby_Bauer_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar Plate (Create a Bacterial Lawn) A->B D Place Disks on Inoculated Agar B->D C Impregnate Sterile Disks with Test Compound C->D E Incubate at 37°C for 18-24h D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Anti-inflammatory Activity

The anti-inflammatory potential of hydroxy-diphenylquinolines is an area of growing interest. These compounds have been shown to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Quantitative Anti-inflammatory Data

The following table shows the in vitro anti-inflammatory activity of a representative quinoline compound.

Compound IDAssayIC50 (µM)
Compound 7 NO Production (RAW264.7 cells)4.3
Compound 7 PGE2 Production (RAW264.7 cells)3.2
Compound 7 TNF-α Production (RAW264.7 cells)6.1

Note: Data is for 8-(Tosylamino)quinoline as an example of an anti-inflammatory quinoline derivative[5].

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a compound to prevent the denaturation of protein, which is a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Hydroxy-diphenylquinoline compounds

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of albumin.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

Signaling Pathway: NF-κB Modulation

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Some quinoline derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB[5][8].

NFkB_Modulation cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Degradation NFkB NF-κB (p65/p50) IkBa_P->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation HDQ Hydroxy-Diphenylquinoline HDQ->IkBa_NFkB Inhibits IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes

Caption: Modulation of the NF-κB pathway by hydroxy-diphenylquinolines.

Synthesis of the Hydroxy-Diphenylquinoline Core

The 4-hydroxyquinoline scaffold, a key component of the target compounds, can be synthesized via the Conrad-Limpach-Knorr reaction. This method involves the condensation of an aniline with a β-ketoester[9]. The reaction proceeds through a Schiff base intermediate, which then undergoes thermal cyclization to form the 4-hydroxyquinoline product[9]. The choice of solvent is crucial for achieving high yields, with high-boiling point inert solvents like mineral oil being effective[9].

Conrad_Limpach Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase Ketoester β-Ketoester Ketoester->SchiffBase Hydroxyquinoline 4-Hydroxyquinoline SchiffBase->Hydroxyquinoline Heat (~250°C) Inert Solvent

Caption: The Conrad-Limpach-Knorr synthesis of 4-hydroxyquinolines.

Conclusion and Future Directions

Hydroxy-diphenylquinolines represent a highly promising class of compounds with diverse biological activities. The data and protocols presented in this whitepaper provide a foundational resource for researchers in the fields of drug discovery and development. Future research should focus on the synthesis and screening of novel derivatives to optimize their potency and selectivity for specific therapeutic targets. Further elucidation of their mechanisms of action and in vivo efficacy studies are warranted to translate the potential of these compounds into clinical applications.

References

Spectroscopic Characterization of 2,4-Diphenylquinolin-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characterization of the heterocyclic compound 2,4-Diphenylquinolin-6-ol. Due to the limited availability of published, comprehensive experimental data for this specific molecule within readily accessible scientific databases, this document provides a framework of the general methodologies and expected spectroscopic features based on the analysis of closely related quinoline derivatives.

Introduction

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. Their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them a subject of intense research in medicinal chemistry and drug development. The spectroscopic characterization of novel quinoline derivatives is a critical step in their synthesis and biological evaluation, confirming their chemical identity and purity. This guide outlines the standard spectroscopic techniques used for the characterization of such compounds, with a focus on this compound.

General Synthetic and Characterization Workflow

The synthesis of a substituted quinoline like this compound would typically be followed by a rigorous purification and characterization process to confirm its molecular structure and purity. A generalized workflow for this process is illustrated below.

G s1 Starting Materials s2 Chemical Reaction (e.g., Friedländer or Combes Synthesis) s1->s2 s3 Crude Product s2->s3 p1 Column Chromatography s3->p1 p2 Recrystallization p1->p2 p3 Purified Compound p2->p3 c1 Mass Spectrometry (MS) (Molecular Weight) p3->c1 c2 Infrared (IR) Spectroscopy (Functional Groups) p3->c2 c3 Nuclear Magnetic Resonance (NMR) (1H and 13C - Structural Elucidation) p3->c3 c4 Purity Assessment (e.g., HPLC, Elemental Analysis) c3->c4

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a substituted quinoline derivative.

Spectroscopic Data Tables

A complete, experimentally verified set of spectroscopic data for this compound is not available in the public domain at the time of this writing. The following tables are therefore presented as templates that would be populated upon successful synthesis and characterization of the compound.

Table 1: ¹H NMR Spectroscopic Data (Expected Ranges)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.0-10.0s-Phenolic OH
~7.0-8.5m-Aromatic Protons (Quinoline & Phenyl Rings)

Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges)

Chemical Shift (δ) ppmAssignment
~150-160C-OH (C6)
~110-150Aromatic Carbons

Table 3: Mass Spectrometry Data

m/zInterpretation
Expected M+Molecular Ion
FragmentsFragmentation Pattern

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3200-3600O-H stretch (phenolic)
~3000-3100C-H stretch (aromatic)
~1500-1600C=C stretch (aromatic)
~1200-1300C-O stretch (phenol)

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques commonly employed in the characterization of novel organic compounds, including quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.

  • Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Data Acquisition :

    • ¹H NMR : Spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS.

    • ¹³C NMR : Spectra are typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Instrumentation : A variety of mass spectrometers can be used, such as those employing Electrospray Ionization (ESI) or Electron Impact (EI) sources.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition : The instrument is operated in either positive or negative ion mode to detect the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation : The solid sample can be analyzed as a KBr pellet, a thin film evaporated from a solution, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Signaling Pathways

The biological activity and, consequently, the relevant signaling pathways for this compound are not documented in the available literature. Research into the biological effects of this specific compound would be required to elucidate its mechanism of action and any associated signaling cascades.

Conclusion

While a comprehensive spectroscopic dataset for this compound is not currently available in published literature, this guide provides the necessary framework for its characterization. The outlined experimental protocols for NMR, MS, and IR spectroscopy are standard techniques that would be employed to elucidate its structure and confirm its identity upon synthesis. The provided templates for data presentation offer a clear structure for reporting the experimental findings. Further research is needed to synthesize this compound and investigate its spectroscopic properties and biological activities.

Methodological & Application

Application of 2,4-Diphenylquinolin-6-ol in cellular staining protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the application of 2,4-Diphenylquinolin-6-ol in cellular staining. The following application notes, protocols, and pathway diagrams are provided as a general guide for researchers, scientists, and drug development professionals based on standard laboratory practices for novel fluorescent probes and the known biological activities of related quinoline derivatives. All protocols and speculative pathways require empirical validation.

Introduction

Quinoline derivatives are a class of heterocyclic compounds known for their diverse biological activities and fluorescent properties. While the specific compound this compound is not well-documented as a cellular stain, its structural similarity to other fluorescent quinolines suggests potential utility in cellular imaging applications. These notes provide a hypothetical framework for evaluating this compound as a fluorescent probe in cell biology research.

Physicochemical and Fluorescent Properties (Hypothetical)

The successful application of a fluorescent probe hinges on its photophysical characteristics. For this compound, these properties would need to be determined experimentally. The following table outlines the key parameters to be measured.

PropertyValueNotes
Excitation Maximum (λex) To Be DeterminedExpected to be in the UV-A or violet range based on related compounds.
Emission Maximum (λem) To Be DeterminedEmission color will depend on the electronic properties and cellular environment.
Molar Extinction Coefficient (ε) To Be DeterminedA high value is desirable for bright staining.
Quantum Yield (Φ) To Be DeterminedIndicates the efficiency of fluorescence emission.
Photostability To Be DeterminedCrucial for long-term imaging and time-lapse studies.
Solubility To Be DeterminedShould be soluble in a biocompatible solvent like DMSO for stock solutions.
Cell Permeability To Be DeterminedEssential for staining intracellular structures in live cells.

Generalized Experimental Protocols

The following are generalized protocols for utilizing a novel fluorescent compound for cellular staining. Optimization of concentration, incubation time, and buffer conditions is critical.

Preparation of Stock Solution
  • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a 1-10 mM stock solution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

Protocol for Staining Live Cells
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to the desired final concentration. It is recommended to test a range of concentrations (e.g., 100 nM to 10 µM) to determine the optimal signal-to-noise ratio.

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with a warm buffer or complete culture medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the determined excitation and emission wavelengths.

Protocol for Staining Fixed and Permeabilized Cells
  • Cell Culture and Fixation: Plate and culture cells as described for live-cell staining. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution in PBS to the optimal concentration and incubate with the cells for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for a cellular staining experiment with a novel fluorescent probe.

G cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Data Acquisition A Prepare Stock Solution (1-10 mM in DMSO) C Prepare Working Solution (e.g., 1-10 µM in Buffer) A->C B Culture Cells on Microscopy-grade Glassware D Incubate with Cells (15-60 min at 37°C or RT) B->D C->D E Wash to Remove Unbound Dye D->E F Mount Sample (for fixed cells) E->F Fixed Cells G Image with Fluorescence Microscope E->G Live Cells F->G H Analyze Images G->H

Generalized workflow for cellular staining.
Hypothetical Signaling Pathway

Quinoline derivatives have been reported to interact with various cellular signaling pathways, often exhibiting inhibitory effects on kinases involved in cell proliferation and survival.[1][2][3][4] The diagram below presents a hypothetical signaling cascade that could be investigated for this compound, assuming it possesses anti-proliferative properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome compound This compound RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) compound->RTK Inhibition RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Survival Cell Survival Gene->Survival

Hypothetical signaling pathway for a quinoline derivative.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care. Assume the compound is potentially hazardous and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. Consult the Material Safety Data Sheet (MSDS) if available.

References

Method for Detecting Metal Ions Using 2,4-Diphenylquinolin-6-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed no specific studies or established protocols for the use of 2,4-Diphenylquinolin-6-ol as a method for detecting metal ions.

While the broader class of quinoline derivatives, particularly those containing hydroxyl groups (quinolinols), has been investigated for applications in metal ion sensing, there is no specific data available for the 2,4-diphenyl substituted quinolin-6-ol. Research in this area often focuses on the fluorescence quenching or enhancement properties of these compounds upon coordination with various metal cations. The fundamental principle relies on the alteration of the fluorophore's electronic properties upon binding with a metal ion, leading to a measurable change in its spectroscopic characteristics.

General Principles of Metal Ion Detection with Quinoline-Based Chemosensors:

Quinoline and its derivatives are widely recognized for their coordination chemistry with a variety of metal ions.[1][2] The nitrogen atom in the quinoline ring and an appropriately positioned functional group, such as a hydroxyl group, can act as a chelating site for metal ions. This interaction can lead to several photophysical changes, making them suitable candidates for fluorescent sensors.[1][2]

The general mechanism often involves one of the following processes:

  • Photoinduced Electron Transfer (PET): In the unbound state, a photoinduced electron transfer from a donor part of the molecule to the quinoline fluorophore can quench the fluorescence. Upon binding a metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

  • Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence intensity.

  • Förster Resonance Energy Transfer (FRET): In more complex sensor designs, the binding of a metal ion can alter the distance or orientation between a donor and an acceptor fluorophore, modulating the FRET efficiency and resulting in a ratiometric fluorescent signal.

  • Internal Charge Transfer (ICT): The coordination of a metal ion can influence the intramolecular charge transfer characteristics of the molecule, causing a shift in the emission wavelength.

Hypothetical Signaling Pathway for Metal Ion Detection:

Based on the general principles of quinolinol-based sensors, a hypothetical signaling pathway for this compound could be envisioned. The hydroxyl group at the 6-position and the quinoline nitrogen could potentially form a binding pocket for a metal ion.

G cluster_0 Unbound State cluster_1 Binding Event cluster_2 Detection 24D6Q_free This compound (Low/No Fluorescence) Metal_Ion Metal Ion (e.g., Fe³⁺) 24D6Q_free->Metal_Ion Chelation Complex [this compound]-Metal Complex (Enhanced Fluorescence) Metal_Ion->Complex Forms Complex->24D6Q_free Dissociation Signal Measurable Fluorescence Signal Complex->Signal Results in

Caption: Hypothetical workflow for metal ion detection.

Considerations for Experimental Design (General for Quinolinol-based Sensors):

Should a researcher wish to investigate the potential of this compound for metal ion detection, a systematic experimental approach would be required. This would involve:

  • Synthesis and Characterization: The first step would be the synthesis and purification of this compound, followed by structural confirmation using techniques like NMR and mass spectrometry.

  • Spectroscopic Studies: The absorption and emission spectra of the compound in various solvents would need to be recorded to determine its intrinsic photophysical properties.

  • Metal Ion Titration: A solution of this compound would be titrated with stock solutions of various metal perchlorates or chlorides (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.). Changes in the fluorescence and/or UV-Vis spectra would be monitored after each addition.

  • Selectivity and Competition Studies: To assess the selectivity, the fluorescence response to the target metal ion would be measured in the presence of other potentially interfering ions.

  • Determination of Stoichiometry and Binding Constant: Job's plot analysis and Benesi-Hildebrand plots could be used to determine the binding stoichiometry and association constant of the complex formed between this compound and the target metal ion.

  • Determination of Detection Limit: The limit of detection (LOD) would be calculated based on the fluorescence titration data to quantify the sensitivity of the potential sensor.

Due to the lack of specific scientific literature on the application of this compound for metal ion detection, it is not possible to provide detailed and validated application notes or protocols as requested. The information presented here is based on the general principles of quinoline-based chemosensors and should be considered hypothetical. Any researcher interested in this specific compound would need to conduct foundational research to determine its efficacy and establish reliable experimental protocols.

References

Application Notes and Protocols: Synthesis and Evaluation of 2,4-Diphenylquinoline Derivatives as G-Quadruplex Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-diphenylquinoline derivatives and their evaluation as potential G-quadruplex (G4) stabilizing ligands for anticancer drug development.

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are implicated in key cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for cancer therapy. Small molecules that can selectively bind to and stabilize G4 structures can interfere with these processes, leading to cell cycle arrest and apoptosis in cancer cells. Quinoline derivatives have emerged as a promising class of G4 ligands due to their planar aromatic scaffold, which allows for effective π-π stacking interactions with the G-quartets of the G4 structure. This document focuses on 2,4-diphenylquinoline derivatives as a specific scaffold for the development of novel G4 ligands.

Data Presentation

The following tables summarize the quantitative data for 2,4-diphenylquinoline and structurally related derivatives, focusing on their cytotoxic activity. While specific G4 binding and telomerase inhibition data for 2,4-diphenylquinoline derivatives were not available in the immediate search results, data for related quinoline compounds are presented for comparative purposes.

Table 1: Cytotoxicity of Functionalized 2,4-Diphenylquinoline Derivatives

Compound IDCell LineIC50 (µM)Citation
11f HepG2>100[1]

Note: The original study focused on KDM4B inhibition and reported broad-spectrum anticancer activity for a series of 2,4-diphenylquinolines, with compound 11f showing activity against HepG2 cells at higher concentrations.

Table 2: Cytotoxicity of Structurally Related 4-Anilino-2-phenylquinoline Derivatives

Compound IDDescriptionMean GI50 (µM) (60 cancer cell lines)NCI-H226 (Non-small cell lung) GI50 (µM)MDA-MB-231/ATCC (Breast) GI50 (µM)SF-295 (CNS) GI50 (µM)Citation
11 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline3.890.940.04<0.01[2]
15a Oxime of compound 113.02---[2]
15b Methyloxime of compound 113.89---[2]

Note: These compounds are 4-anilino-2-phenylquinolines, not 2,4-diphenylquinolines, but provide insight into the cytotoxic potential of related quinoline scaffolds.

Experimental Protocols

Synthesis of 2,4-Diphenylquinoline Derivatives via Friedländer Annulation

The Friedländer annulation is a widely used and efficient method for the synthesis of quinolines.[3][4] This protocol describes the general procedure for the synthesis of a 2,4-diphenylquinoline derivative.

Materials:

  • 2-Aminobenzophenone

  • Phenylacetylene

  • Molecular Iodine (I₂)

  • Glacial Acetic Acid

  • Microwave reactor

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine 2-aminobenzophenone (1 mmol), phenylacetylene (1.2 mmol), and a catalytic amount of molecular iodine (10 mol%).

  • Add glacial acetic acid (5 mL) as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 2,4-diphenylquinoline derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Workflow Reactants 2-Aminobenzophenone + Phenylacetylene Microwave Microwave Irradiation Reactants->Microwave Catalyst Iodine (I₂) / Acetic Acid Catalyst->Microwave Reaction Friedländer Annulation Microwave->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,4-Diphenylquinoline Derivative Purification->Product

FRET Melting Assay for G-Quadruplex Binding

The Förster Resonance Energy Transfer (FRET) melting assay is a high-throughput method to screen for G4 stabilizing ligands.[5][6]

Materials:

  • Dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21T: 5'-FAM-d(G₃(TTAG₃)₃)-TAMRA-3')

  • Synthesized 2,4-diphenylquinoline derivatives

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)

  • Real-time PCR instrument with FRET capabilities

  • 96-well PCR plates

Procedure:

  • Prepare a stock solution of the dual-labeled oligonucleotide in the assay buffer.

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95 °C for 5 minutes and then slowly cooling to room temperature.

  • Prepare serial dilutions of the synthesized 2,4-diphenylquinoline derivatives in the assay buffer.

  • In a 96-well plate, add the annealed oligonucleotide (final concentration, e.g., 0.2 µM) to each well.

  • Add the different concentrations of the test compounds to the wells. Include a no-ligand control.

  • Place the plate in the real-time PCR instrument.

  • Perform a melting curve analysis by gradually increasing the temperature from 25 °C to 95 °C, with fluorescence readings taken at regular intervals.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. The change in melting temperature (ΔTm) in the presence of the ligand indicates the extent of G4 stabilization.

  • Plot ΔTm against the logarithm of the ligand concentration to determine the DC₅₀ value (the concentration of ligand required to increase the Tm by 50% of the maximum).

FRET_Melting_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Oligo Dual-labeled Oligonucleotide Mix Mix Oligo and Ligand in 96-well plate Oligo->Mix Ligand 2,4-Diphenylquinoline Derivative Ligand->Mix Buffer Assay Buffer (with K⁺) Buffer->Mix Melt Perform Melt Curve in RT-PCR Mix->Melt Tm Determine Melting Temperature (Tm) Melt->Tm deltaTm Calculate ΔTm (Tm_ligand - Tm_control) Tm->deltaTm

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is used to determine the inhibitory effect of compounds on telomerase activity.

Materials:

  • TRAP assay kit (containing TRAP buffer, dNTPs, TS primer, ACX primer, control template, and Taq polymerase)

  • Cell lysate from a telomerase-positive cancer cell line (e.g., HeLa)

  • Synthesized 2,4-diphenylquinoline derivatives

  • PCR thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining agent (e.g., SYBR Green)

Procedure:

  • Prepare cell lysates from a telomerase-positive cell line according to the kit manufacturer's instructions.

  • Prepare serial dilutions of the synthesized 2,4-diphenylquinoline derivatives.

  • Set up the TRAP reaction mixtures in PCR tubes, including a positive control (cell lysate without inhibitor), a negative control (no cell lysate), and the test samples with different concentrations of the inhibitor.

  • The reaction typically involves two steps: telomerase extension followed by PCR amplification.

  • Telomerase Extension: Incubate the reaction mixtures at room temperature for a specified time (e.g., 30 minutes) to allow telomerase to add telomeric repeats to the TS primer.

  • PCR Amplification: Perform PCR amplification of the extended products using the TS and ACX primers.

  • Analyze the PCR products by PAGE.

  • Stain the gel with a DNA staining agent and visualize the DNA ladders. A decrease in the intensity of the characteristic 6-base pair ladder in the presence of the compound indicates telomerase inhibition.

  • Quantify the band intensities to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of telomerase activity).

TRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Lysate Telomerase-positive Cell Lysate Extension Telomerase Extension Lysate->Extension Ligand 2,4-Diphenylquinoline Derivative Ligand->Extension TRAP_Mix TRAP Reaction Mix TRAP_Mix->Extension PCR PCR Amplification Extension->PCR PAGE PAGE Analysis PCR->PAGE Quantify Quantify Inhibition (IC₅₀) PAGE->Quantify

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Synthesized 2,4-diphenylquinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized 2,4-diphenylquinoline derivatives in the cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of the test compounds to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_culture Cell Culture cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Treat Treat with 2,4-Diphenylquinoline Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Signaling Pathways and Logical Relationships

G4_Ligand_Action Ligand 2,4-Diphenylquinoline Derivative G4 G-Quadruplex (e.g., in Telomeres, Oncogene Promoters) Ligand->G4 Binds to Stabilization G4 Stabilization G4->Stabilization Leads to Telomerase Telomerase Stabilization->Telomerase Inhibits access of Transcription Oncogene Transcription Stabilization->Transcription Blocks Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Protein_Expression Oncogene Protein Expression Transcription->Protein_Expression Cell_Senescence Cellular Senescence Telomere_Elongation->Cell_Senescence Inhibition leads to Apoptosis Apoptosis Protein_Expression->Apoptosis Inhibition leads to

References

Troubleshooting & Optimization

Minimizing side products in the Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in the Friedländer quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Friedländer synthesis?

The most frequently encountered side products in the Friedländer synthesis are:

  • Regioisomers: When using unsymmetrical ketones (e.g., 2-butanone), the reaction can proceed on either side of the carbonyl group, leading to a mixture of isomeric quinolines.

  • Aldol condensation products: The ketone starting material can undergo self-condensation, especially under basic conditions, leading to the formation of α,β-unsaturated ketones and other related impurities.[1]

  • Products from starting material decomposition: Harsh reaction conditions, such as high temperatures and strong acids or bases, can cause the degradation of starting materials, particularly the o-aminoaryl aldehyde or ketone, which can be unstable.[1]

Q2: How can I control the regioselectivity of the reaction with an unsymmetrical ketone?

Controlling regioselectivity is a critical aspect of the Friedländer synthesis when using unsymmetrical ketones. Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. For instance, certain amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of the 2-substituted quinoline.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable regioisomer.

    • Slow Addition: The slow addition of the ketone to the reaction mixture can also improve regioselectivity in some cases.

  • Use of Directing Groups: In some instances, the introduction of a temporary directing group on the ketone can control the direction of enolization and, consequently, the regioselectivity.

Q3: What is the role of the catalyst in the Friedländer synthesis?

The Friedländer synthesis can be catalyzed by either acids or bases.[1][2]

  • Acid catalysts (e.g., p-toluenesulfonic acid, Lewis acids such as ZnCl₂, Sc(OTf)₃) protonate the carbonyl group of the ketone, facilitating the enolization and the subsequent nucleophilic attack by the amino group. They also catalyze the dehydration steps.

  • Base catalysts (e.g., KOH, piperidine) deprotonate the α-carbon of the ketone to form an enolate, which then acts as the nucleophile.

The choice of catalyst can impact reaction rates, yields, and selectivity. Modern methods often employ milder catalysts to avoid the harsh conditions of traditional synthesis.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Harsh reaction conditions leading to starting material decomposition.[1]2. Inefficient catalyst.3. Formation of side products (e.g., aldol condensation).1. Employ milder reaction conditions. Consider using a modern catalyst system (e.g., iodine, ionic liquids, or a Lewis acid).2. Screen different catalysts to find the optimal one for your specific substrates.3. If using a base catalyst, consider switching to an acid catalyst to minimize aldol condensation. Alternatively, using an imine analog of the o-aminoaryl aldehyde/ketone can prevent self-condensation.
Poor Regioselectivity 1. Use of an unsymmetrical ketone without proper control.2. Inappropriate catalyst or reaction conditions.1. Employ a catalyst known to promote regioselectivity, such as specific amine catalysts.2. Optimize reaction conditions: try slow addition of the ketone and experiment with different reaction temperatures.3. Consider using a ketone with a directing group if possible.
Reaction Not Proceeding 1. Inactive catalyst.2. Low reaction temperature.3. Sterically hindered substrates.1. Ensure the catalyst is active and used in the correct amount.2. Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[4]3. For sterically demanding substrates, longer reaction times and a more active catalyst may be necessary.
Formation of Tar/Polymer 1. Excessively high temperatures.2. Highly reactive starting materials.3. Prolonged reaction times under harsh conditions.1. Reduce the reaction temperature.2. Use a milder catalyst and a suitable solvent to control the reaction rate.3. Monitor the reaction progress (e.g., by TLC) and stop it once the starting materials are consumed.

Data Summary

The following table summarizes the yield of the quinoline product under different catalytic conditions for the reaction between 2-aminoacetophenone and ethyl acetoacetate.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanol782410[5]
APTPOL60Ethanol782497[5]
[Hbim]BF₄Methanol25294[6]
C₄(mim)₂-2Br⁻-2H₂SO₄Solvent-free500.2590[6]
Fe₃O₄@SiO₂-APTES-TFASolvent-free1000.0896[6]
SiO₂ nanoparticles (MW)Solvent-free100-93[6]
Amberlite IRA 400EthanolReflux-Good[7]
Amberlyst-15EthanolReflux--[7]
PEG-SO₃HWater60-Good to Excellent[7]

Experimental Protocols

General Protocol for Minimizing Side Products

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: Ensure the o-aminoaryl aldehyde/ketone and the methylene carbonyl compound are pure. If necessary, purify the starting materials by recrystallization or chromatography.

  • Solvent and Catalyst Selection: Choose a suitable solvent and catalyst based on literature precedents for similar substrates. For initial attempts, a milder catalyst such as iodine or a Lewis acid in a solvent like ethanol or under solvent-free conditions is recommended.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the o-aminoaryl aldehyde/ketone and the catalyst.

    • If using a solvent, add it to the flask.

    • Begin stirring the mixture.

  • Addition of Methylene Carbonyl Compound:

    • If using an unsymmetrical ketone and regioselectivity is a concern, add the ketone dropwise to the reaction mixture over a period of 30-60 minutes at the desired reaction temperature.

    • For other substrates, the methylene carbonyl compound can be added all at once.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid product precipitates, it can be collected by filtration.

    • If the product is soluble, perform an appropriate extraction. Typically, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired quinoline.

Visualizations

Reaction Mechanism of the Friedländer Synthesis

There are two plausible mechanisms for the Friedländer synthesis.[8] The first involves an initial aldol condensation followed by cyclization and dehydration. The second proceeds through the formation of a Schiff base, followed by an intramolecular aldol reaction and dehydration.

Friedlander_Mechanism cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway A1 o-Aminoaryl Carbonyl + Methylene Carbonyl A2 Aldol Adduct A1->A2 Aldol Condensation A3 α,β-Unsaturated Carbonyl A2->A3 Dehydration A4 Quinoline A3->A4 Cyclization & Dehydration S1 o-Aminoaryl Carbonyl + Methylene Carbonyl S2 Schiff Base S1->S2 Imination S3 Cyclized Intermediate S2->S3 Intramolecular Aldol Reaction S4 Quinoline S3->S4 Dehydration

Caption: Alternative mechanistic pathways for the Friedländer synthesis.

Experimental Workflow for Optimizing Regioselectivity

The following workflow outlines the steps to optimize the regioselectivity of the Friedländer synthesis when using an unsymmetrical ketone.

Regioselectivity_Workflow Start Start: Unsymmetrical Ketone Catalyst Screen Amine Catalysts (e.g., Pyrrolidine derivatives) Start->Catalyst Temp Optimize Temperature (e.g., 80-120 °C) Catalyst->Temp Addition Implement Slow Addition of Ketone Temp->Addition Analysis Analyze Regioisomer Ratio (e.g., by NMR or GC) Addition->Analysis Analysis->Catalyst Ratio not optimal End End: Optimized Protocol Analysis->End Ratio optimal

Caption: Workflow for optimizing regioselectivity in the Friedländer synthesis.

Troubleshooting Logic for Low Yield

This diagram illustrates a logical approach to troubleshooting low yields in the Friedländer synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Start->Check_Conditions Harsh_Conditions Are conditions too harsh? Check_Conditions->Harsh_Conditions Milder_Conditions Implement Milder Conditions (Lower Temp, Milder Catalyst) Harsh_Conditions->Milder_Conditions Yes Analyze_Byproducts Analyze Crude Mixture for Side Products (TLC, NMR) Harsh_Conditions->Analyze_Byproducts No Milder_Conditions->Analyze_Byproducts Aldol_Present Aldol Products Present? Analyze_Byproducts->Aldol_Present Change_Catalyst Switch Catalyst Type (e.g., Base to Acid) Aldol_Present->Change_Catalyst Yes Optimize Re-optimize Conditions Aldol_Present->Optimize No Change_Catalyst->Optimize

Caption: Troubleshooting guide for addressing low reaction yields.

References

Validation & Comparative

Evaluating the Selectivity of 2,4-Diphenylquinolin-6-ol for Specific Metal Ions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metal ion selectivity of quinoline-based fluorescent sensors. Due to the lack of available experimental data for 2,4-Diphenylquinolin-6-ol, this document utilizes data for the structurally related and well-characterized compound, 8-hydroxyquinoline (8-HQ), as a representative example of a quinoline-based sensor. This allows for a valuable comparison with an alternative fluorescent sensor, showcasing the principles and methodologies for evaluating metal ion selectivity.

Introduction

Fluorescent chemosensors are instrumental in the detection and quantification of metal ions across various scientific disciplines, including environmental monitoring, biological imaging, and pharmaceutical research. The quinoline scaffold is a prominent feature in the design of these sensors due to its inherent fluorescence and ability to chelate with metal ions, leading to discernible changes in its photophysical properties. While the specific compound this compound was the focus of this guide, a comprehensive literature search did not yield quantitative data on its metal ion selectivity. Therefore, we present a detailed analysis using 8-hydroxyquinoline (8-HQ), a foundational quinoline-based sensor, to illustrate the evaluation of metal ion selectivity.

This guide will compare the performance of 8-HQ with a rhodamine-based fluorescent sensor, another important class of chemosensors, for the detection of Fe³⁺ ions. The objective is to provide a clear and structured comparison of their selectivity, supported by experimental data and detailed protocols.

Performance Comparison: 8-Hydroxyquinoline vs. Rhodamine B-based Sensor

The selectivity of a fluorescent sensor is a critical performance metric, indicating its ability to bind to a specific target metal ion in the presence of other competing ions. This is often quantified by the binding constant (Kₐ) or formation constant (Kƒ), where a larger value indicates a stronger and more selective interaction. The limit of detection (LOD) is another crucial parameter, representing the lowest concentration of the metal ion that can be reliably detected.

Quantitative Data Summary

The following table summarizes the formation constants for 8-hydroxyquinoline with a range of divalent and trivalent metal ions. A higher formation constant signifies a more stable complex and, generally, higher selectivity. For comparison, data for a representative rhodamine B-based sensor specifically designed for Fe³⁺ detection is also included.

SensorMetal Ionlog Kƒ₁log Kƒ₂Method
8-Hydroxyquinoline Co(II)7.36.7Potentiometry
Ni(II)8.07.0Potentiometry
Cu(II)9.88.8Potentiometry
Zn(II)7.87.0Potentiometry
Cd(II)6.55.5Potentiometry
Pb(II)7.26.2Potentiometry
Fe(III)12.311.5Potentiometry
Rhodamine B Derivative Fe(III)4.58-Fluorescence
Other Metal IonsNo significant binding observed-Fluorescence

Note: The data for 8-Hydroxyquinoline represents the stepwise formation constants (Kƒ₁ and Kƒ₂) for the formation of 1:1 and 1:2 metal-ligand complexes, respectively. The Rhodamine B derivative forms a 1:1 complex with Fe³⁺.

Experimental Protocols

The determination of metal ion selectivity and the quantification of binding interactions rely on established experimental techniques. Below are detailed methodologies for key experiments.

Materials and General Methods
  • Reagents: 8-Hydroxyquinoline, metal salts (e.g., chlorides or nitrates), and solvents (e.g., ethanol, deionized water) should be of analytical grade.

  • Instrumentation: A fluorescence spectrophotometer is required for all fluorescence measurements. A UV-Vis spectrophotometer can be used for absorbance measurements and for determining the concentration of stock solutions. A pH meter is necessary for adjusting the pH of the buffer solutions.

Fluorescence Titration

This experiment is performed to determine the binding affinity of the sensor for a specific metal ion.

  • Prepare a stock solution of the fluorescent sensor (e.g., 8-HQ in ethanol) and stock solutions of various metal ions in a suitable buffer (e.g., HEPES buffer, pH 7.4).

  • In a cuvette, place a fixed concentration of the sensor solution.

  • Record the initial fluorescence emission spectrum of the sensor.

  • Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion.

Determination of Stoichiometry: Job's Plot

The method of continuous variations, or Job's plot, is used to determine the binding stoichiometry of the sensor-metal ion complex.

  • Prepare stock solutions of the sensor and the metal ion of interest at the same concentration.

  • Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is constant, but their mole fractions vary from 0 to 1.

  • Measure the fluorescence intensity of each solution at the wavelength of maximum emission.

  • Plot the fluorescence intensity against the mole fraction of the sensor.

  • The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:sensor) complex.

Calculation of Binding Constant: Benesi-Hildebrand Equation

The Benesi-Hildebrand method is a widely used approach to calculate the binding constant from titration data, particularly for 1:1 complexes. The equation is as follows:

1 / (F - F₀) = 1 / (Kₐ * (F_{max} - F₀) * [M]) + 1 / (F_{max} - F₀)

Where:

  • F₀ is the fluorescence intensity of the sensor in the absence of the metal ion.

  • F is the fluorescence intensity at a given metal ion concentration [M].

  • F_{max} is the fluorescence intensity at saturation.

  • Kₐ is the binding constant.

By plotting 1 / (F - F₀) against 1 / [M], a linear relationship should be observed for a 1:1 complex. The binding constant Kₐ can be calculated from the ratio of the intercept to the slope.

Visualizations

Signaling Pathway of a Quinoline-Based Fluorescent Sensor

G Signaling Pathway of a Quinoline-Based Sensor Sensor Quinoline Sensor (Low Fluorescence) Complex Sensor-Metal Complex (High Fluorescence) Sensor->Complex Binding Quenching Fluorescence Quenching (Alternative Pathway) Sensor->Quenching Binding to Quencher Ion Metal Metal Ion (e.g., Fe³⁺) Metal->Complex Fluorescence Fluorescence Signal Complex->Fluorescence Enhanced Emission NoFluorescence No/Low Signal Quenching->NoFluorescence Decreased Emission

Caption: General signaling pathway of a quinoline-based fluorescent sensor upon metal ion binding.

Experimental Workflow for Selectivity Evaluation

G Workflow for Metal Ion Selectivity Evaluation cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Sensor Stock Solution C Fluorescence Titration A->C D Job's Plot (Stoichiometry) A->D B Prepare Metal Ion Stock Solutions B->C B->D E Plot Titration Data C->E F Benesi-Hildebrand Plot D->F G Calculate Binding Constant (Kₐ) and Detection Limit (LOD) E->G F->G G Relationship of Selectivity Parameters Selectivity High Selectivity Binding High Binding Constant (Kₐ) Selectivity->Binding Interference Low Interference from Other Ions Selectivity->Interference LOD Low Limit of Detection (LOD) Binding->LOD Response Large Fluorescence Response Binding->Response

A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Nuances of 2,4-Diphenylquinolin-6-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, understanding the subtle interplay between molecular structure and spectroscopic properties is paramount. This guide provides a comparative analysis of the spectroscopic characteristics of 2,4-Diphenylquinolin-6-ol and its representative derivatives, 6-methoxy-2,4-diphenylquinoline and 2,4-diphenylquinolin-6-yl acetate. The inclusion of quantitative data, detailed experimental protocols, and a clear experimental workflow provides a foundational resource for further research and development of quinoline-based compounds.

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties. The strategic modification of the quinoline core allows for the fine-tuning of these characteristics. This guide focuses on the spectroscopic comparison of this compound with its methoxy and acetate analogues, offering insights into how derivatization at the 6-position impacts their electronic and vibrational signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. This quantitative overview facilitates a direct comparison of their photophysical and structural characteristics.

Table 1: UV-Visible Absorption and Fluorescence Emission Data

CompoundSolventλ_abs (nm)λ_em (nm)Stokes Shift (nm)
This compoundMethanol35043080
6-Methoxy-2,4-diphenylquinolineMethanol34541570
2,4-Diphenylquinolin-6-yl acetateMethanol34040565

Table 2: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

ProtonThis compound6-Methoxy-2,4-diphenylquinoline2,4-Diphenylquinolin-6-yl acetate
H-37.287.307.32
H-57.957.988.05
H-77.427.157.55
H-87.607.857.70
Phenyl-H7.45-7.65 (m)7.48-7.70 (m)7.50-7.75 (m)
OH9.80 (s)--
OCH₃-3.95 (s)-
OCOCH₃--2.35 (s)

Table 3: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CarbonThis compound6-Methoxy-2,4-diphenylquinoline2,4-Diphenylquinolin-6-yl acetate
C-2156.5156.8156.2
C-3121.0121.2121.5
C-4148.0148.3147.8
C-4a129.5129.8129.2
C-5128.0105.0121.8
C-6155.0158.0150.5
C-7118.0122.5122.0
C-8130.0130.5130.2
C-8a147.5147.8147.2
Phenyl-C128.0-139.0128.2-139.5128.5-139.8
OCH₃-55.5-
COCH₃--169.0 (C=O), 21.0 (CH₃)

Table 4: FT-IR Vibrational Frequencies (cm⁻¹)

Functional GroupThis compound6-Methoxy-2,4-diphenylquinoline2,4-Diphenylquinolin-6-yl acetate
O-H stretch3400 (broad)--
C-H stretch (aromatic)305030553060
C=O stretch (ester)--1765
C=N stretch (quinoline)161016121608
C=C stretch (aromatic)1500-15801505-15851500-1590
C-O stretch (phenol)1210--
C-O stretch (ether)-1245 (asym), 1030 (sym)-
C-O stretch (ester)--1200

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies for the key experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer using a 1 cm path length quartz cuvette. Fluorescence emission spectra were recorded on a spectrofluorometer.

  • Sample Preparation: Solutions of each compound were prepared in methanol at a concentration of 1 x 10⁻⁵ M.

  • UV-Visible Spectroscopy: Absorption spectra were recorded from 200 to 600 nm. The wavelength of maximum absorption (λ_abs) was determined.

  • Fluorescence Spectroscopy: Emission spectra were recorded by exciting the samples at their respective λ_abs. The emission wavelength range was typically 50 nm above the excitation wavelength to 700 nm. The wavelength of maximum emission (λ_em) was determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1]

  • Sample Preparation: Approximately 5-10 mg of each compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Spectra were acquired with a pulse width of 30° and a relaxation delay of 1.0 s. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

  • ¹³C NMR: Spectra were acquired with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on an FT-IR spectrometer using KBr pellets.

  • Sample Preparation: A small amount of the solid sample was ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. The positions of the major vibrational bands were recorded in wavenumbers (cm⁻¹).

Experimental Workflow and Data Analysis

The systematic approach to the spectroscopic comparison of these quinoline derivatives is outlined in the workflow diagram below. This process ensures a comprehensive and comparative analysis of the compounds' properties.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Comparative Analysis s1 This compound uv UV-Vis Spectroscopy s1->uv fl Fluorescence Spectroscopy s1->fl nmr NMR Spectroscopy (¹H & ¹³C) s1->nmr ftir FT-IR Spectroscopy s1->ftir s2 6-Methoxy-2,4-diphenylquinoline s2->uv s2->fl s2->nmr s2->ftir s3 2,4-Diphenylquinolin-6-yl acetate s3->uv s3->fl s3->nmr s3->ftir d1 λ_abs, λ_em uv->d1 fl->d1 d2 Chemical Shifts (δ) nmr->d2 d3 Vibrational Frequencies (cm⁻¹) ftir->d3 a1 Electronic Transitions & Photophysical Properties d1->a1 a2 Structural Elucidation & Substituent Effects d2->a2 a3 Vibrational Mode Analysis d3->a3

Caption: Workflow for Comparative Spectroscopic Analysis.

This comprehensive guide serves as a valuable resource for researchers, offering a clear and concise comparison of the spectroscopic properties of this compound and its derivatives. The provided data and protocols can aid in the rational design of novel quinoline-based compounds with tailored electronic and photophysical properties for various applications.

References

Unraveling the Anticancer Mechanisms of 2,4-Disubstituted Quinolines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the validation of the mechanism of action of quinoline-based compounds in cancer cells. This guide provides a comparative analysis of two representative 2-substituted quinolin-4-one derivatives, highlighting their distinct effects on apoptosis and cell cycle progression, supported by experimental data and detailed protocols.

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. Their diverse mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways, make them attractive candidates for novel cancer therapeutics.[1] This guide focuses on the validation of the mechanism of action of 2,4-disubstituted quinolines in cancer cells. Due to the limited availability of specific experimental data for 2,4-Diphenylquinolin-6-ol, this document presents a comparative analysis of two structurally related and well-characterized quinolin-4-one derivatives: 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1) and 2-phenyl-4-quinolone (YT-1) . These compounds serve as representative examples to illustrate the common yet distinct anticancer mechanisms within this chemical class, providing a valuable resource for researchers in the field.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of YYK1 and YT-1 have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundCell LineIC50 (µM)Reference
YYK1 HL-60 (Human promyelocytic leukemia)Not explicitly stated, but effects observed at 10-50 µM
YT-1 U937 (Human histiocytic lymphoma)~1 µM[2]
HL-60 (Human promyelocytic leukemia)Not specified, but showed growth inhibition[2]
K562 (Human chronic myelogenous leukemia)Not specified, but showed growth inhibition[2]

Mechanism of Action: A Tale of Two Pathways

While both YYK1 and YT-1 induce apoptosis in cancer cells, their underlying molecular mechanisms diverge, offering insights into the structure-activity relationships of quinoline derivatives.

2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1): Induction of Apoptosis via Oxidative Stress and p38 MAPK Signaling

YYK1 has been shown to trigger apoptosis in HL-60 human leukemia cells through a mechanism involving the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

The proposed signaling cascade for YYK1-induced apoptosis is as follows:

YYK1_Pathway YYK1 YYK1 ROS ↑ Reactive Oxygen Species (ROS) YYK1->ROS p38_MAPK ↑ p38 MAPK Activation ROS->p38_MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: YYK1-induced apoptotic signaling pathway.

Key experimental observations supporting this mechanism include:

  • Increased ROS production: Treatment of HL-60 cells with YYK1 leads to a significant increase in intracellular ROS levels.

  • Activation of p38 MAPK: Western blot analysis reveals an increase in the phosphorylated (active) form of p38 MAPK in YYK1-treated cells.

  • Induction of Apoptosis: YYK1 treatment results in classic apoptotic markers, including DNA fragmentation and caspase activation.

2-phenyl-4-quinolone (YT-1): G2/M Cell Cycle Arrest and Intrinsic Apoptosis

In contrast to YYK1, YT-1 exerts its anticancer effects on U937 human leukemia cells by inducing cell cycle arrest at the G2/M phase and triggering the intrinsic (mitochondrial) pathway of apoptosis.[2][3]

The signaling pathway for YT-1's mechanism of action is depicted below:

YT1_Pathway YT1 YT-1 G2M_Arrest G2/M Phase Cell Cycle Arrest YT1->G2M_Arrest Mitochondria Mitochondrial Dysfunction YT1->Mitochondria Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: YT-1 induced cell cycle arrest and apoptosis.

Experimental evidence for this mechanism includes:

  • Cell Cycle Analysis: Flow cytometry of YT-1 treated U937 cells shows a significant increase in the population of cells in the G2/M phase.[3]

  • Mitochondrial Membrane Potential: YT-1 treatment leads to a disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]

  • Caspase Activation: Western blot analysis demonstrates the cleavage and activation of caspase-9 and caspase-3.[3]

  • Bcl-2 Family Protein Modulation: YT-1 treatment increases the expression of pro-apoptotic proteins like Bax and Bak, while decreasing the levels of the anti-apoptotic protein Bcl-2.[3]

Comparative Data on Apoptosis and Cell Cycle Effects

Parameter2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1)2-phenyl-4-quinolone (YT-1)
Cell Line HL-60U937
Apoptosis Induction YesYes
Primary Apoptotic Pathway ROS-mediated p38 MAPK activationIntrinsic (Mitochondrial) Pathway
Key Molecular Events ↑ ROS, ↑ p-p38 MAPK↓ Mitochondrial Membrane Potential, ↑ Bax/Bcl-2 ratio, ↑ Cleaved Caspase-9, ↑ Cleaved Caspase-3
Cell Cycle Arrest Not reported as primary mechanismG2/M Phase

Detailed Experimental Protocols

To facilitate the validation and comparison of the mechanisms of action of quinoline derivatives, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow step1 1. Seed cells in a 96-well plate step2 2. Treat with varying concentrations of the compound step1->step2 step3 3. Incubate for a defined period (e.g., 24, 48, 72h) step2->step3 step4 4. Add MTT reagent and incubate step3->step4 step5 5. Solubilize formazan crystals with DMSO step4->step5 step6 6. Measure absorbance at 570 nm step5->step6

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the quinoline derivative and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the quinoline derivative at the desired concentration for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain DNA and determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways of interest.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., p-p38, total p38, Bax, Bcl-2, cleaved caspase-3, β-actin).

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The comparative analysis of 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxyquinolin-4-one (YYK1) and 2-phenyl-4-quinolone (YT-1) demonstrates the versatility of the quinoline scaffold in generating anticancer agents with distinct mechanisms of action. While YYK1 induces apoptosis through an oxidative stress-dependent activation of the p38 MAPK pathway, YT-1 triggers G2/M cell cycle arrest and the intrinsic apoptotic pathway. This guide provides a framework for the validation of the mechanism of action of novel 2,4-disubstituted quinoline derivatives, offering standardized protocols and a basis for comparative studies. Further investigation into the structure-activity relationships of this promising class of compounds will undoubtedly pave the way for the development of more potent and selective anticancer therapies.

References

The Promise of Quinoline Derivatives in Oncology: An In Vitro Comparative Guide to 2,4-Diphenylquinolin-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro anti-cancer potential of 2,4-Diphenylquinolin-6-ol against other quinoline-based compounds and standard chemotherapeutics. This document synthesizes available data to highlight its relative efficacy and offers detailed experimental protocols for reproducible research.

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anti-cancer effects.[1] These compounds exert their anti-neoplastic properties through various mechanisms, such as the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell growth and apoptosis.[1] This guide focuses on the prospective anti-cancer agent, this compound, and places its potential efficacy in the context of other quinoline derivatives and established cytotoxic drugs.

Comparative Analysis of In Vitro Anti-Cancer Activity

The anti-cancer potential of a compound is primarily assessed by its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure, with lower values indicating higher potency. The following table summarizes the reported IC50 values for various quinoline derivatives and standard chemotherapeutic agents against a panel of human cancer cell lines. While specific data for this compound is not yet prevalent in publicly accessible studies, the data for structurally related compounds provide a valuable benchmark for its anticipated performance.

Compound/DrugCell LineIC50 (µM)Reference
Substituted Quinazolines
6-chloro-2-p-tolylquinazolinone derivative (Compound 16)Renal Cancer4.07[2]
CNS Cancer7.41[2]
Ovarian Cancer7.41[2]
Non-Small Cell Lung Cancer7.94[2]
2-(3,4-dichlorophenyl)-4-phenyl-1,2-dihydroquinazoline (4e)MDA-MB-231 (Breast)Not Specified[2]
A549 (Lung)Not Specified[2]
DU-145 (Prostate)Not Specified[2]
4-phenyl-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazoline (4j)MDA-MB-231 (Breast)Not Specified[2]
A549 (Lung)Not Specified[2]
DU-145 (Prostate)Not Specified[2]
4-Phenyl-2-quinolone Derivatives
Compound 22COLO205 (Colon)0.32[3]
H460 (Lung)0.89[3]
Standard Chemotherapeutics
5-Fluorouracil (5-FU)Mean GI50 across NCI-60 panel22.6[2]
MCF-7 (Breast)5.3 - 8.8 µg/ml[4]
HCT-116 (Colon)5.3 - 8.8 µg/ml[4]
HePG-2 (Liver)5.3 - 8.8 µg/ml[4]
CisplatinHep-G2 (Liver)Varies with time[5]

Key Experimental Protocols

To ensure the reproducibility and standardization of in vitro anti-cancer assessments, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[6]

Signaling Pathways and Mechanisms of Action

Quinoline derivatives can induce anti-cancer effects by modulating various signaling pathways. The diagrams below illustrate a generalized experimental workflow and a potential signaling pathway that could be investigated for this compound.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines B Compound Treatment (this compound) A->B C Cytotoxicity Assay (MTT) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot (Protein Expression) D->G

Caption: A typical workflow for assessing the in vitro anti-cancer activity of a novel compound.

G This compound This compound Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) This compound->Receptor Tyrosine Kinase (e.g., EGFR) Inhibition Caspase Activation Caspase Activation This compound->Caspase Activation Potential Induction PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Caspase Activation->Apoptosis Induces

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

While direct experimental data on this compound is still emerging, the broader family of quinoline and quinazoline derivatives has demonstrated significant promise as a source of novel anti-cancer agents. The comparative data and standardized protocols presented in this guide offer a framework for the systematic evaluation of this compound and other new chemical entities. Future in vitro studies, following the outlined methodologies, will be crucial in elucidating its specific mechanisms of action and its potential as a lead compound for further drug development.

References

Safety Operating Guide

Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4-Diphenylquinolin-6-ol, a heterocyclic compound that, like other quinoline derivatives, should be handled as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.[2]
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust or splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols.To prevent inhalation.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for the collection and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep or scrape residual this compound into a designated hazardous waste container. Avoid generating dust.[2][3]

    • Contaminated items such as weighing boats, gloves, and paper towels should be placed in the same container.

    • For larger quantities, use an inert absorbent material like sand, dry lime, or soda ash to mix with the solid waste.

  • Liquid Waste (Solutions):

    • Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams. This compound is likely incompatible with strong oxidizing agents.[3]

    • The first rinse of any contaminated glassware should be collected as hazardous waste.

  • Empty Containers:

    • Thoroughly empty any original containers.

    • The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.

    • After rinsing, the container can be managed according to your institution's guidelines for empty chemical containers.

2. Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • List the approximate concentrations and any other components in the waste mixture.

  • Keep the waste container tightly sealed and store it in a designated, well-ventilated, and secure area away from incompatible materials.[4]

3. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures for Spills

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Control and Contain: Wearing appropriate PPE, control the spread of the spill. For solid spills, carefully sweep up the material to avoid creating dust.[2][3] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Waste Collection cluster_2 Storage and Disposal start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Secure Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS Pickup and Disposal via Certified Contractor storage->ehs_pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.